4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
The compound 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a thiazole-5-carboxamide core linked via an ethyl group to a thieno[3,2-d]pyrimidin-4-one scaffold, with a 1H-pyrrol-1-yl substituent at the thiazole C2 position.
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-11-13(26-17(20-11)21-6-2-3-7-21)15(23)18-5-8-22-10-19-12-4-9-25-14(12)16(22)24/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYPJCJMNXDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Construction of the Thienopyrimidine Moiety: The thienopyrimidine ring is synthesized through a series of cyclization and functional group transformations, starting from thiophene derivatives.
Final Coupling and Functionalization: The final step involves coupling the thiazole and pyrrole intermediates with the thienopyrimidine moiety, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring (C2 position) is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent carboxamide group:
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Reaction with Amines : Under basic conditions (e.g., K₂CO₃ in DMF), the methyl group at C4 of the thiazole can undergo displacement with primary or secondary amines to yield substituted derivatives .
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Halogenation : Electrophilic bromination at the C5 position occurs in the presence of NBS (N-bromosuccinimide) in DCM, producing brominated analogs for further functionalization .
Table 1: Thiazole Ring Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12h | C4-aminated thiazole derivative | 65-75% | |
| Bromination | NBS, DCM, RT, 2h | 5-bromothiazole analog | 82% |
Functionalization of the Pyrrole Substituent
The pyrrole ring undergoes electrophilic substitution, though steric hindrance from the adjacent thiazole limits reactivity:
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Nitration : Directed by the electron-rich pyrrole nitrogen, nitration (HNO₃/H₂SO₄) occurs preferentially at the C3 position.
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Acylation : Friedel-Crafts acylation with acetyl chloride/AlCl₃ introduces acetyl groups at the C2 position .
Table 2: Pyrrole Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 3-nitro-pyrrole derivative | 58% | |
| Acylation | AcCl, AlCl₃, DCM, RT, 4h | 2-acetyl-pyrrole analog | 47% |
Hydrolysis and Rearrangement of the Carboxamide Group
The carboxamide group participates in hydrolysis and Curtius-like rearrangements:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 5-carboxylic acid and ethylamine byproducts.
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Base-Mediated Rearrangement : In NaOH/EtOH, the carboxamide undergoes Hofmann degradation to form an isocyanate intermediate .
Table 3: Carboxamide Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Thiazole-5-carboxylic acid | 89% | |
| Hofmann degradation | NaOH, EtOH, 70°C, 3h | Ethyl isocyanate derivative | 63% |
Oxidation of the Thienopyrimidinone Moiety
The thienopyrimidinone segment is redox-active:
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C4-Ketone Reduction : NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, forming a dihydrothienopyrimidine .
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Sulfur Oxidation : H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfoxide .
Table 4: Thienopyrimidinone Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, RT, 2h | 4-hydroxy-thienopyrimidine | 71% | |
| Sulfur oxidation | 30% H₂O₂, AcOH, 50°C, 1h | Thienopyrimidinone sulfoxide | 68% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki Coupling : The brominated thiazole (from Table 1) reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Sonogashira Coupling : Terminal alkynes (e.g., ethynylbenzene) couple with iodinated intermediates in the presence of CuI and PdCl₂ .
Key Findings from Mechanistic Studies
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Steric Effects : Bulky substituents on the pyrrole ring hinder electrophilic substitution, favoring para positions .
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Electronic Effects : Electron-withdrawing groups on the thiazole enhance nucleophilic substitution rates at C2 .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions compared to THF or toluene .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from the thieno[3,2-d]pyrimidine family exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Key Findings:
- Mechanism of Action: The compound may inhibit key signaling pathways involved in cell survival and proliferation.
- Case Studies: In vitro studies have demonstrated effectiveness against breast and lung cancer cells.
Antimicrobial Properties
The compound has also been studied for its antimicrobial potential. Preliminary evaluations suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
Key Findings:
- Inhibition Zones: The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects: When combined with existing antibiotics, it may enhance their efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This property positions it as a potential therapeutic agent for metabolic disorders.
Key Findings:
- Target Enzymes: Initial studies suggest inhibition of enzymes involved in nucleotide synthesis.
- Potential Applications: This could lead to applications in treating conditions such as gout or certain types of cancer.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thienopyrimidine Core: Cyclization of thiophene and pyrimidine precursors.
- Functional Group Introduction: Utilization of acylation reactions to introduce necessary functional groups.
- Final Modifications: Alkylation and amidation steps to yield the final product.
Industrial Considerations:
For large-scale production, optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) are essential to ensure product quality.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s heterocyclic rings allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound X vs. Thiazole Carboxamide Analogs ()
- Key Differences: Compound X substitutes the 4-pyridinyl group in 's analogs (e.g., 3a–s) with a 1H-pyrrol-1-yl moiety. This substitution may enhance solubility or alter binding interactions due to pyrrole’s electron-rich aromatic system . The ethyl linker in Compound X connects the thiazole to a thieno[3,2-d]pyrimidin-4-one, whereas ’s compounds use simpler amines (e.g., benzylamine) .
Compound X vs. Thieno[2,3-d]pyrimidin-4-one Derivatives ()
- Key Differences: Compound X’s thieno[3,2-d]pyrimidin-4-one scaffold differs in sulfur atom positioning compared to thieno[2,3-d]pyrimidin-4-one derivatives in (e.g., Compound 4). This positional isomerism can influence ring planarity and intermolecular interactions .
Anti-Inflammatory Activity ()
Benzothieno[3,2-d]pyrimidines with sulfonamide substituents (e.g., Compound 1, 8) inhibit COX-2, iNOS, and ICAM-1 in keratinocytes and macrophages . While Compound X lacks a sulfonamide group, its pyrrole-thiazole-carboxamide system may target similar inflammatory pathways via alternative binding modes.
Anti-Cancer Activity ()
Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., Compound 8, 9) exhibit anti-breast cancer activity with IC50 values in the micromolar range . Compound X’s thieno[3,2-d]pyrimidin-4-one core and pyrrole substituent could enhance DNA intercalation or kinase inhibition, though direct comparative data are lacking.
Data Table: Structural and Functional Comparison
Biological Activity
4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, with CAS number 2034552-50-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.5 g/mol. The compound features several functional groups that are significant for its biological activity, including a thiazole ring, a pyrrol moiety, and a thieno[3,2-d]pyrimidine structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₂S₂ |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2034552-50-4 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer properties through various mechanisms. For instance, derivatives of thienopyrimidine have been shown to inhibit key enzymes involved in cancer cell proliferation. In vitro studies demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including those resistant to conventional therapies.
- Mechanism of Action :
- Inhibition of Kinases : The compound may act as an inhibitor of MEK1/2 kinases, crucial in the MAPK signaling pathway often activated in cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that it induces G0/G1 phase arrest in cancer cells, which is critical for preventing cell division and tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at the 2-position of the thiazole or the pyrrol ring can significantly affect potency and selectivity against cancer cells. For example:
- Substituents that enhance hydrophobic interactions tend to increase binding affinity to target proteins.
- The presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity against specific kinases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Thienopyrimidine Derivatives :
- Pharmacological Evaluation :
Q & A
Basic: What are the critical structural features of this compound that influence its reactivity in synthetic pathways?
Answer:
The compound’s reactivity is governed by its heterocyclic core and functional groups:
- Thieno[3,2-d]pyrimidin-4-one moiety : Provides hydrogen-bonding and π-stacking capabilities, influencing interactions with biological targets and solubility .
- Thiazole-5-carboxamide group : Enhances metabolic stability and serves as a site for derivatization .
- 1H-pyrrole substituent : Contributes to aromaticity and may participate in cycloaddition reactions .
Methodological Insight : Prioritize protecting-group strategies for the pyrrole and thiazole rings during synthesis to avoid side reactions .
Basic: What spectroscopic methods are recommended for confirming the structure of this compound post-synthesis?
Answer:
Use a combination of:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly the thienopyrimidinone (δ ~10-12 ppm for NH) and pyrrole protons (δ ~6.5-7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680-1720 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions involving the carboxamide group, as they stabilize intermediates .
- Catalyst Screening : Employ Pd-based catalysts for Suzuki-Miyaura cross-coupling of the thiophene ring .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC to track intermediates and minimize byproducts .
Data-Driven Approach : Design a factorial experiment (e.g., varying temperature, solvent ratio) to identify optimal conditions .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Answer:
Address discrepancies through:
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic inactivation .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Target Engagement Studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Advanced: How to design experiments to elucidate the mechanism of action involving multiple biological targets?
Answer:
- Proteomic Profiling : Use affinity pull-down assays with a biotinylated analog to identify interacting proteins .
- CRISPR Knockout Models : Validate target relevance by silencing candidate genes (e.g., kinases, receptors) and assessing activity loss .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s thienopyrimidinone core and ATP-binding pockets of kinases .
Table 1: Structural Analogs and Comparative Biological Activities
Advanced: How to address solubility challenges during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide for improved lipophilicity .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to sustain release and bypass solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
